2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
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Overview
Description
2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a benzothiazole core, a morpholine ring, and a hydroxy-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbonyl compounds.
Introduction of the Hydroxy-Iodophenyl Group: This step may involve electrophilic substitution reactions to introduce the iodine atom and subsequent hydroxylation.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the benzothiazole core.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, iodophenols.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Drug Development:
Medicine
Therapeutics: Investigated for its potential use in treating diseases such as cancer and infections.
Diagnostics: Used in imaging techniques due to the presence of iodine.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Chemical Sensors: Employed in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE: Lacks the morpholine ring, which may affect its biological activity.
2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-PIPERIDINO-1-ETHANONE: Contains a piperidine ring instead of morpholine, leading to different chemical properties.
Uniqueness
The presence of the morpholine ring in 2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18IN3O3S2 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxy-5-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H18IN3O3S2/c21-14-1-4-17(25)13(9-14)11-22-15-2-3-16-18(10-15)29-20(23-16)28-12-19(26)24-5-7-27-8-6-24/h1-4,9-11,25H,5-8,12H2 |
InChI Key |
ZSGXRQWXWHSNRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)I)O |
Origin of Product |
United States |
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